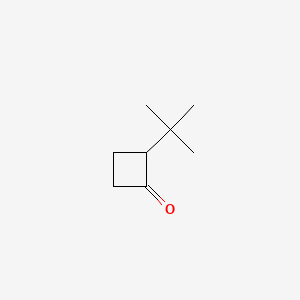

2-Tert-butylcyclobutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

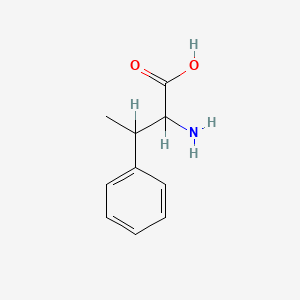

“2-Tert-butylcyclobutan-1-one” is a cyclic ketone. It is widely used in various fields of scientific research and industry. The molecular formula of this compound is C8H14O .

Molecular Structure Analysis

The molecular structure of “2-Tert-butylcyclobutan-1-one” consists of a cyclobutanone ring with a tert-butyl group attached to one of the carbons . The InChI code for this compound is 1S/C8H14O/c1-8(2,3)6-4-5-7(6)9/h6H,4-5H2,1-3H3 .

Physical And Chemical Properties Analysis

The molecular weight of “2-Tert-butylcyclobutan-1-one” is 126.2 g/mol . It has a density of 0.943g/cm3 . The boiling point is 171.5ºC at 760 mmHg . It is a liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bicyclo[1.1.0]butyl Radical Cations

2-Tert-butylcyclobutan-1-one can be used in the synthesis of bicyclo[1.1.0]butyl radical cations . This process involves the use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes . The resulting radical cations can undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .

Catalysis

The compound plays a significant role in catalysis, particularly in the field of strained hydrocarbons . It helps develop alternative reactivity modes that harness the unique properties of strained hydrocarbons to access new regions of chemical space .

Mechanistic Analysis

2-Tert-butylcyclobutan-1-one can be used in mechanistic analysis . A rigorous mechanistic investigation, in conjunction with DFT computation, can be undertaken to better understand the physical nature of bicyclo[1.1.0]butyl radical cations .

Single-Electron Oxidation

The compound can be used in single-electron oxidation processes . This is particularly useful in the synthesis of bicyclo[1.1.0]butyl radical cations .

[2 + 2] Cycloaddition

2-Tert-butylcyclobutan-1-one can be used in [2 + 2] cycloaddition reactions . This is a primary and commonly used method for synthesizing cyclobutanes .

Pharmaceutical Applications

Cyclobutanes, which can be synthesized using 2-Tert-butylcyclobutan-1-one, are distributed widely in a large class of natural products featuring diverse pharmaceutical activities .

Safety and Hazards

The safety information for “2-Tert-butylcyclobutan-1-one” indicates that it may be flammable (GHS02) and may cause irritation to eyes, skin, and respiratory tract (GHS07) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210); keeping the container tightly closed (P233); and using explosion-proof electrical equipment (P241) .

Eigenschaften

IUPAC Name |

2-tert-butylcyclobutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2,3)6-4-5-7(6)9/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVZGIAAMVLZAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963438 |

Source

|

| Record name | 2-tert-Butylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butylcyclobutan-1-one | |

CAS RN |

4579-31-1 |

Source

|

| Record name | 2-(1,1-Dimethylethyl)-cyclobutanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004579311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromobenzo[d]oxazol-2-amine](/img/structure/B1265483.png)